4-chloro-N'-(4-propylbenzoyl)benzohydrazide
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Overview
Description
4-chloro-N’-(4-propylbenzoyl)benzohydrazide is a chemical compound belonging to the class of hydrazides and hydrazones. These compounds are known for their significant roles in various fields, including medicinal chemistry and coordination chemistry. The structure of 4-chloro-N’-(4-propylbenzoyl)benzohydrazide consists of a benzohydrazide core with a 4-chloro substituent and a 4-propylbenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(4-propylbenzoyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-propylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production methods for 4-chloro-N’-(4-propylbenzoyl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(4-propylbenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazide oxides, while reduction can produce amines.
Scientific Research Applications
4-chloro-N’-(4-propylbenzoyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4-propylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide
- 4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
- 4-chlorobenzhydrazide
Uniqueness
4-chloro-N’-(4-propylbenzoyl)benzohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-propylbenzoyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Properties
IUPAC Name |
N'-(4-chlorobenzoyl)-4-propylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-3-12-4-6-13(7-5-12)16(21)19-20-17(22)14-8-10-15(18)11-9-14/h4-11H,2-3H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQUCSOKBPQOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967577 |
Source
|
Record name | 4-Chloro-N-[hydroxy(4-propylphenyl)methylidene]benzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5307-74-4 |
Source
|
Record name | 4-Chloro-N-[hydroxy(4-propylphenyl)methylidene]benzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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